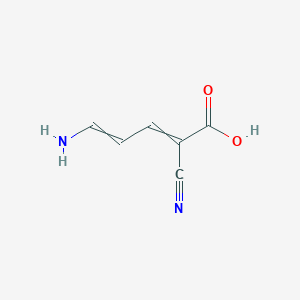

5-Amino-2-cyanopenta-2,4-dienoic acid

Description

Contextualization within Conjugated Dienecarboxylic Acid Chemistry

The backbone of 5-Amino-2-cyanopenta-2,4-dienoic acid is a conjugated dienecarboxylic acid. Conjugated dienes are systems of alternating double and single bonds, which result in the delocalization of π-electrons across the system. researchgate.net This delocalization is a key factor in the stability and reactivity of such molecules. The presence of a carboxylic acid group further influences the electronic nature of the conjugated system. Carboxylic acids are organic acids characterized by the presence of a carboxyl group (-COOH). libretexts.orglibretexts.orgyoutube.comyoutube.com They are polar and can engage in hydrogen bonding, which affects their physical properties like boiling point and solubility. youtube.com

The combination of a conjugated diene and a carboxylic acid creates a system where the electron-withdrawing nature of the carboxyl group can influence the electron density of the diene. This interaction is fundamental to the chemical behavior of conjugated dienecarboxylic acids.

Significance of Amino and Cyano Substituents in Polyene Systems

The properties of the conjugated dienecarboxylic acid backbone are significantly modified by the presence of the amino (-NH2) and cyano (-CN) substituents. These two groups have opposing electronic effects, which creates a "push-pull" system within the molecule.

Amino Group (-NH2): The amino group is a strong electron-donating group due to the lone pair of electrons on the nitrogen atom. researchgate.netnih.gov When attached to a conjugated system, it can donate electron density into the π-system, increasing the electron density and influencing the molecule's reactivity and spectroscopic properties. researchgate.net

Cyano Group (-CN): The cyano, or nitrile, group is a strong electron-withdrawing group. rsc.org This is due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. wikiwand.com When attached to a conjugated system, it withdraws electron density, which can affect the molecule's acidity, stability, and reactivity. rsc.org

The simultaneous presence of both an electron-donating amino group and an electron-withdrawing cyano group on the pentadienoic acid framework is expected to lead to significant polarization of the π-electron system. This push-pull effect can result in interesting optical and electronic properties, such as large dipole moments and potential for non-linear optical behavior. researchgate.net

Historical Development of Related Chemical Entities

The study of organic compounds containing cyano groups has a rich history, dating back to the 18th and 19th centuries with the synthesis of compounds like hydrogen cyanide and benzonitrile. wikiwand.comlongdom.org The development of cyanocarbon chemistry, which focuses on organic compounds with multiple cyano groups, has led to the discovery of molecules with unique properties, such as strong π-acids and stable anion radicals.

The synthesis of amino acids, the building blocks of proteins, has also been a central theme in organic chemistry. wikipedia.org Various methods, such as the Strecker synthesis and the Gabriel synthesis, have been developed to produce these vital compounds. youtube.comkhanacademy.org

While the specific history of this compound is not well-documented, the historical development of both cyano-containing compounds and amino acids provides the foundational chemical knowledge for understanding and potentially synthesizing this molecule. Research into substituted pentadienoic acids has also contributed to the broader understanding of this class of compounds. researchgate.netresearchgate.netnih.goviosrjournals.org

Illustrative Data Tables

Given the limited specific data for this compound, the following tables provide representative data based on the expected properties of similarly structured compounds. These are theoretical estimations and should be treated as such.

Table 1: Estimated Physicochemical Properties

| Property | Estimated Value/Characteristic |

|---|---|

| Molecular Formula | C6H6N2O2 |

| Molecular Weight | 138.13 g/mol |

| Appearance | Expected to be a crystalline solid |

| Solubility | Likely soluble in polar organic solvents |

Table 2: Expected Spectroscopic Data

| Spectroscopic Technique | Expected Features |

|---|---|

| UV-Vis Spectroscopy | Absorption maximum (λmax) in the UV-Vis region, likely shifted to longer wavelengths due to the extended conjugation and push-pull substituents. |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H (amino), C≡N (cyano), C=O (carboxyl), and C=C (alkene) bonds. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Signals corresponding to the different protons and carbons in the molecule, with chemical shifts influenced by the electronic environment created by the various functional groups. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

63446-37-7 |

|---|---|

Molecular Formula |

C6H6N2O2 |

Molecular Weight |

138.12 g/mol |

IUPAC Name |

5-amino-2-cyanopenta-2,4-dienoic acid |

InChI |

InChI=1S/C6H6N2O2/c7-3-1-2-5(4-8)6(9)10/h1-3H,7H2,(H,9,10) |

InChI Key |

QXDBQEFQVOKMIM-UHFFFAOYSA-N |

Canonical SMILES |

C(=CN)C=C(C#N)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Amino 2 Cyanopenta 2,4 Dienoic Acid and Analogues

Knoevenagel Condensation Approaches to 2-Cyanopenta-2,4-dienoic Acid Scaffolds

The Knoevenagel condensation is a cornerstone reaction in carbon-carbon bond formation, providing a powerful tool for the synthesis of α,β-unsaturated compounds. wikipedia.org This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as cyanoacetic acid, in the presence of a basic catalyst. sigmaaldrich.com For the synthesis of 2-cyanopenta-2,4-dienoic acid scaffolds, the reaction would typically involve the condensation of an α,β-unsaturated aldehyde, like crotonaldehyde (B89634) or its derivatives, with cyanoacetic acid.

Optimization of Reaction Conditions and Catalysis

The efficiency and selectivity of the Knoevenagel condensation are highly dependent on the choice of catalyst, solvent, and reaction temperature. A wide array of catalysts has been explored to optimize the synthesis of related unsaturated cyano compounds. These range from traditional bases like piperidine (B6355638) and pyridine (B92270) to more modern and sustainable options. wikipedia.org

Recent research has highlighted the efficacy of various catalytic systems in promoting Knoevenagel condensations. For instance, ionic liquids have been employed as both solvent and catalyst, offering advantages such as ease of recovery and reuse. rsc.org Hydroxy-functionalized ionic liquids, in particular, have shown to be effective promoters in conjunction with catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.orgresearchgate.net The hydroxyl group is believed to facilitate the reaction through hydrogen bonding with the aldehyde's carbonyl group. researchgate.net

Solid-supported catalysts, such as basic alumina (B75360) and calcium ferrite (B1171679) nanoparticles, offer another green approach, simplifying product purification and catalyst recycling. nih.gov The use of microwave irradiation in conjunction with catalysts like potassium hydroxide (B78521) in water has also been shown to significantly reduce reaction times and improve yields. scielo.br Even catalyst-free conditions, relying on water as a mediator at elevated temperatures, have been successfully demonstrated for certain substrates, aligning with the principles of green chemistry. rsc.org

The selection of the optimal catalyst and conditions is crucial for maximizing the yield and purity of the desired 2-cyanopenta-2,4-dienoic acid scaffold. Below is a comparative table of catalysts used in Knoevenagel condensations of aldehydes with active methylene compounds, providing insights into potential systems for the target synthesis.

| Catalyst System | Aldehyde Substrate | Active Methylene Compound | Solvent | Reaction Conditions | Yield (%) |

| Piperidine/Acetic Acid | Benzaldehyde | Malononitrile | Benzene (B151609) | 80 °C, 17 h | 56 |

| TiCl4/Pyridine | Benzaldehyde | Malononitrile | CH2Cl2 | Room Temp | 79 |

| DABCO/[HyEtPy]Cl | 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | Water | 50 °C, 10 min | 99 |

| KOH | 4-Chlorobenzaldehyde | Cyanoacetic Acid | Water | Microwave | 85 |

| Basic Alumina | Phenylpropiolaldehyde | Cyanoacetamide | NMP | 20 °C, 12 h | High |

| Calcium Ferrite NPs | Various aromatic aldehydes | Malononitrile | Ethanol | Reflux | 90-98 |

Note: This table presents data from various sources for analogous Knoevenagel condensations to illustrate the range of conditions and their effectiveness. The specific yields for the synthesis of 2-cyanopenta-2,4-dienoic acid would require experimental verification.

Stereochemical Control in Diene Formation

The formation of the diene system in 2-cyanopenta-2,4-dienoic acid introduces the possibility of E/Z isomerism at both double bonds. Achieving stereochemical control is paramount, as the biological activity and material properties of the final compound can be highly dependent on its geometry. The Knoevenagel condensation itself can exhibit a degree of stereoselectivity. The reaction mechanism, involving the formation of an intermediate that subsequently undergoes elimination of water, can favor the formation of the thermodynamically more stable E-isomer. rsc.org

Studies on the Knoevenagel reaction with α,β-unsaturated aldehydes have shown that the stereochemistry of the resulting diene is influenced by the reaction conditions. For instance, the Doebner modification, which utilizes pyridine as a solvent and is often accompanied by decarboxylation when malonic acid is used, typically yields the trans (E) product. organic-chemistry.org The choice of catalyst can also play a crucial role. Amine-catalyzed reactions have been shown to produce thermodynamically stable E-alkenes. rsc.org The reversibility of both the condensation and elimination steps allows for equilibration to the most stable isomer under the reaction conditions. rsc.org Therefore, careful selection of the catalytic system and reaction parameters is essential to direct the synthesis towards the desired stereoisomer of the 2-cyanopenta-2,4-dienoic acid scaffold.

Strategies for Introduction of the C-5 Amino Functionality

A key synthetic challenge is the introduction of the amino group at the C-5 position of the pentadienoic acid backbone. This can be approached through two primary strategies: modifying the pre-formed diene scaffold or incorporating the nitrogen functionality from the outset using amino-substituted starting materials.

Post-Condensation Amination Routes

Introducing an amino group onto the fully formed 2-cyanopenta-2,4-dienoic acid scaffold requires a method for the amination of a conjugated diene system. This can be a challenging transformation due to the multiple reactive sites in the molecule. One potential approach is nucleophilic addition to the activated diene. The electron-withdrawing cyano and carboxylic acid groups activate the diene system for attack by nucleophiles. However, controlling the regioselectivity of such an addition to favor the C-5 position would be a significant hurdle, with the potential for competing 1,4- and 1,6-addition pathways.

Another strategy could involve an initial functionalization of the terminal methyl group of a precursor like 2-cyanohexa-2,4-dienoic acid, followed by conversion to an amine. For example, allylic bromination followed by nucleophilic substitution with an amine or an amine equivalent could be envisioned. However, the reactivity of the diene system towards electrophilic reagents would need to be carefully managed to avoid unwanted side reactions.

Utilizing Amino-Substituted Precursors

A more direct and potentially more controlled approach involves the use of precursors that already contain the nitrogen functionality. For instance, a Knoevenagel-type condensation between an amino-substituted aldehyde and cyanoacetic acid could directly generate the desired 5-amino-2-cyanopenta-2,4-dienoic acid. The key starting material for this approach would be a protected form of 3-aminocrotonaldehyde or a similar γ-amino-α,β-unsaturated aldehyde. The use of a protecting group on the amine, such as a Boc or Cbz group, would likely be necessary to prevent interference with the condensation reaction. The reaction of N-Boc-α-amino aldehydes in multicomponent reactions like the Ugi 5-center-4-component reaction demonstrates the feasibility of using such precursors in complex transformations. organic-chemistry.org

The synthesis of such amino-substituted aldehydes can be challenging, but they serve as valuable building blocks. For example, 5-aminopenta-2,4-dienals are known compounds, often synthesized via the ring-opening of pyridinium (B92312) salts. researchgate.netresearchgate.net These or related amino-dienals could potentially be employed in a subsequent reaction with a cyanoacetic acid derivative to construct the target molecule. This approach offers the advantage of building the complete carbon and nitrogen framework in a convergent manner.

Chemo-Enzymatic and Biocatalytic Synthesis Approaches

In recent years, chemo-enzymatic and biocatalytic methods have emerged as powerful tools in organic synthesis, offering high selectivity and milder reaction conditions compared to traditional chemical methods. nih.gov While specific enzymatic routes to this compound have not been extensively reported, the principles of biocatalysis can be applied to envision potential synthetic pathways.

Enzymes have been shown to catalyze Knoevenagel-type condensations, providing a green alternative to chemical catalysts. researchgate.netresearchgate.net Lipases, for example, have demonstrated promiscuous activity in catalyzing this reaction. researchgate.net The use of an appropriate enzyme could potentially offer improved control over the stereochemistry of the diene formation.

Furthermore, biocatalysis offers promising avenues for the introduction of the C-5 amino group. Enzymes such as transaminases or ammonia (B1221849) lyases could be employed for the amination of a suitable precursor. For instance, an enzyme could catalyze the asymmetric addition of ammonia to an α,β-unsaturated acid, a known strategy for the synthesis of chiral amino acids. organic-chemistry.org While this is typically applied to simpler substrates, enzyme engineering and directed evolution could adapt this methodology for more complex molecules like the 2-cyanopenta-2,4-dienoic acid scaffold.

Ring-Opening and Cycloaddition-Based Routes for Dienecarboxylic Acids

The synthesis of complex dienecarboxylic acids, such as this compound, can be approached through sophisticated methodologies that construct the carbon skeleton with high degrees of control. Among these, ring-opening and cycloaddition reactions represent powerful strategies for introducing the required functionalities and stereochemistry.

Ring-opening reactions, particularly those involving cyclic anhydrides or lactones, provide a versatile entry into functionalized carboxylic acids. For instance, the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is a well-established method for producing polypeptides. nih.govfrontiersin.org While typically used for creating polymers, the fundamental principles can be adapted for the controlled synthesis of smaller, discrete molecules. Conceptually, a suitably substituted cyclic precursor could be opened to reveal a linear structure amenable to further modification into the target dienoic acid. The enzymatic copolymerization of lactones and other monomers also highlights the potential for one-pot reactions that combine ring-opening with polycondensation to build complex ester structures. nih.gov

Cycloaddition reactions, most notably the Diels-Alder or [4+2] cycloaddition, are highly efficient for the formation of six-membered rings with excellent regio- and stereoselectivity. nih.govlibretexts.org This strategy is particularly relevant for creating precursors to dienecarboxylic acids. The reaction involves a conjugated diene and a dienophile, and its driving force is the energetically favorable formation of new sigma bonds from pi bonds. organic-chemistry.org By choosing an appropriately substituted diene and a dienophile containing nitrile and carboxyl functionalities (or their precursors), a cyclic adduct can be formed. Subsequent retro-Diels-Alder reaction or other ring-opening strategies can then be employed to generate the desired acyclic diene system. The Diels-Alder reaction is known for its high atom economy and the ability to set multiple stereocenters in a single step. nih.govart-xy.com Other cycloaddition strategies, such as [3+2] and [5+2] cycloadditions, further expand the toolkit for constructing varied ring systems that can serve as precursors to linear dienoic acids. researchgate.netrsc.org

Comparative Analysis of Synthetic Efficiencies and Selectivities

Cycloaddition Reactions (e.g., Diels-Alder):

Efficiency: Diels-Alder reactions are often characterized by high yields and 100% atom economy, making them an inherently efficient method for carbon-carbon bond formation. nih.gov The concerted mechanism typically proceeds with minimal byproducts. libretexts.org

Selectivity: A key advantage of the Diels-Alder reaction is its high degree of stereoselectivity and regioselectivity. The endo rule often dictates the stereochemical outcome in kinetically controlled reactions, and the substitution patterns on the diene and dienophile control the regiochemistry of the addition. organic-chemistry.org This allows for precise control over the geometry of the resulting cyclic precursor, which is critical for establishing the desired E/Z configuration in the final dienoic acid product after ring opening.

Scope: The reaction is incredibly versatile, with a wide range of dienes and dienophiles being suitable reaction partners. The use of Lewis acid catalysts can accelerate the reaction and enhance its selectivity. mdpi.com

Ring-Opening Reactions:

Efficiency: The efficiency of ring-opening reactions can be variable. While controlled ring-opening polymerizations of monomers like NCAs can proceed to high conversion, applying these methods to achieve a specific, non-polymeric target requires precise stoichiometric control to avoid oligomerization. nih.govchemrxiv.org Yields can be affected by side reactions, especially if the ring system is strained or if the reaction conditions are harsh.

Selectivity: Regioselectivity can be an issue in the opening of unsymmetrical cyclic precursors. The choice of nucleophile or catalyst is critical to ensure the ring opens at the desired position to furnish the correct constitutional isomer. frontiersin.org

Scope: This approach is well-suited for synthesizing molecules from readily available cyclic starting materials like lactones or cyclic anhydrides derived from amino acids. illinois.edu It provides a direct route to linear systems with functionalities at the termini.

The following tables provide a conceptual comparison of these methodologies, with representative data drawn from analogous reactions in the literature.

Table 1: Illustrative Comparison of Cycloaddition vs. Ring-Opening Routes

This table is interactive. Click on the headers to sort the data.

| Feature | Cycloaddition (Diels-Alder) | Ring-Opening (e.g., Catalytic) |

| Typical Yield | Generally High (80-95%) | Moderate to High (60-90%) |

| Atom Economy | Excellent (~100%) | Good to Excellent |

| Stereoselectivity | High (often >95% d.e.) | Variable, depends on mechanism |

| Regioselectivity | High | Can be challenging |

| Key Advantage | High control of stereochemistry | Direct access to linear systems |

| Key Disadvantage | Requires subsequent ring-opening step | Potential for side reactions/oligomerization |

Table 2: Example Reaction Conditions and Outcomes

This table is interactive. Click on the headers to sort the data.

| Reaction Type | Reactants | Catalyst/Conditions | Typical Product | Selectivity |

| [4+2] Cycloaddition | Substituted 1,3-diene + Acrylonitrile derivative | Lewis Acid (e.g., ZnI2), Heat | Cyclic Nitrile Adduct | High Regio- and Stereoselectivity |

| Ring-Opening | Functionalized Lactone | Enzyme (e.g., Lipase) or Metal Catalyst | Hydroxy Acid Derivative | High Regioselectivity |

Chemical Reactivity and Mechanistic Insights of 5 Amino 2 Cyanopenta 2,4 Dienoic Acid

Reactivity of the Conjugated Diene System

The 1,3-diene structure is a key feature of the molecule, making it a prime candidate for pericyclic reactions and addition reactions. The system's reactivity is significantly enhanced by the electronic push-pull effect of the amino group at C5 and the cyano and carboxyl groups at C2.

The conjugated π-system of 5-amino-2-cyanopenta-2,4-dienoic acid readily participates in cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com

Diels-Alder Reaction: This [4+2] cycloaddition involves the reaction of the conjugated diene with a dienophile (an alkene or alkyne) to form a six-membered ring. organic-chemistry.org The reaction is a concerted process, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state. youtube.com The presence of the electron-donating amino group at one end of the diene and electron-withdrawing groups (cyano and carboxyl) at the other end makes the diene electron-rich and polarized, accelerating the reaction with electron-poor dienophiles (a normal-demand Diels-Alder reaction). masterorganicchemistry.comyoutube.com

For example, in a reaction with a generic dienophile like maleic anhydride, the amino group would increase the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, facilitating its interaction with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. organic-chemistry.org This typically results in the formation of a cyclohexene (B86901) derivative with high regioselectivity and stereoselectivity. youtube.com

Table 1: Illustrative Diels-Alder Reaction Profile

| Diene | Dienophile | Catalyst | Expected Product Type | Key Features |

|---|---|---|---|---|

| This compound | Maleic Anhydride | Heat or Lewis Acid | Substituted cyclohexene | High regioselectivity; Endo product favored kinetically |

Retro-[2+2] Cycloaddition: While [4+2] cycloadditions are characteristic of conjugated dienes, retro-[2+2] cycloadditions are less common for this type of structure under typical thermal conditions. These reactions involve the cleavage of a four-membered ring into two alkene fragments. Force-promoted retro-[2+2] cycloadditions have been observed in specific mechanophore systems, but this reactivity is not a characteristic thermal pathway for open-chain dienes like this compound. researchgate.net

The polarized nature of the conjugated system makes it susceptible to both electrophilic and nucleophilic attacks.

Electrophilic Addition: Electrophiles will preferentially attack the most electron-rich positions of the diene. The strong electron-donating effect of the C5-amino group directs electrophiles to attack the C4 or C2 positions, leading to the formation of a stabilized carbocationic intermediate. Subsequent nucleophilic attack can result in 1,2- or 1,4-addition products.

Nucleophilic Addition (Michael Addition): The presence of the electron-withdrawing cyano and carboxylic acid groups at the C2 position makes the C3 and C5 positions electrophilic and susceptible to nucleophilic attack. Nucleophiles, particularly soft nucleophiles, are expected to undergo a conjugate (Michael) addition. The reaction of various amino acids, which are nucleophilic, with electrophilic alkenes proceeds via Michael addition. nih.gov For instance, the thiol group of cysteine is a potent nucleophile in such reactions. nih.govnih.gov

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can undergo a wide range of transformations. Carboxylic acids are generally stable and readily available starting materials for organic synthesis. rsc.org Common reactions include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst to form an ester.

Amide Formation: Reaction with an amine, often activated by a coupling agent, to yield an amide.

Reduction: Conversion to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Decarboxylation: Removal of the carboxyl group as CO₂, which can occur under certain catalytic conditions, particularly for α,β-unsaturated acids. rsc.org

Reactivity of the Cyano Group

The cyano (nitrile) group is a strong electron-withdrawing group that influences the reactivity of the diene system. masterorganicchemistry.com It can also participate in several characteristic reactions:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide intermediate.

Reduction: The cyano group can be reduced to a primary amine using reagents such as LiAlH₄ or through catalytic hydrogenation.

Addition Reactions: Organometallic reagents (e.g., Grignard reagents) can add to the carbon-nitrogen triple bond to form ketones after hydrolysis.

The presence of the cyano group is known to enhance the acidity of nearby protons and can influence the electronic properties and reactivity of molecules in their excited states. researchgate.netrsc.org

Reactivity of the Amino Group

The amino group at the C5 position is a strong electron-donating group and a primary nucleophile. Its basicity and nucleophilicity are central to its reactivity.

Acylation and Alkylation: As a nucleophile, the amino group readily reacts with acylating agents (e.g., acid chlorides, anhydrides) to form amides and with alkylating agents (e.g., alkyl halides) to form secondary or tertiary amines. lpnu.ua

Carbamoylation: The amino group can be converted into an isocyanate, which can then react with nucleophiles like amino acids to form carbamoyl (B1232498) derivatives. chemrxiv.orgchemrxiv.org

Activation of the Diene: The lone pair of electrons on the nitrogen atom delocalizes into the conjugated π-system, increasing its electron density and nucleophilicity. lpnu.ua This activation is crucial for the diene's reactivity in Diels-Alder reactions. youtube.com

Influence of Substituents on Reaction Pathways and Stereochemistry

The substituents on the diene backbone exert profound control over reaction pathways and stereochemical outcomes. youtube.comnih.gov

Electronic Effects: The push-pull electronic arrangement—with the electron-donating amino group at C5 and electron-withdrawing cyano and carboxyl groups at C2—is the dominant factor governing reactivity. This polarization enhances the diene's reactivity in normal-demand Diels-Alder reactions and dictates the regioselectivity of both electrophilic and nucleophilic additions. In cycloadditions, this electronic bias leads to highly regioselective outcomes. youtube.com

Stereochemistry (Endo Rule): In Diels-Alder reactions involving cyclic dienes or dienophiles with π-systems, the endo product is often the major kinetic product. youtube.comyoutube.com This preference is attributed to favorable secondary orbital interactions between the π-system of the dienophile's substituent and the developing π-bond in the diene at the transition state. For this compound, reactions with dienophiles bearing conjugating or electron-withdrawing substituents are expected to preferentially form the endo isomer. wikipedia.org

Table 2: Summary of Substituent Effects on Reactivity

| Functional Group | Electronic Effect | Influence on Reactivity |

|---|---|---|

| Amino (-NH₂) | Strong electron-donating | Activates the diene for Diels-Alder; Directs electrophilic attack; Acts as a nucleophile. |

| Cyano (-CN) | Strong electron-withdrawing | Activates the diene for nucleophilic attack; Increases dienophile reactivity in inverse-demand Diels-Alder. |

No Information Available for this compound

Following a comprehensive search for scientific literature and data, no specific information was found regarding the chemical reactivity, mechanistic insights, intermediates, transition states, or free energy profiles for the compound This compound .

The performed searches for "mechanistic elucidation of this compound transformations," "intermediates and transition states in this compound reactions," and "free energy profiles and kinetic predictions for this compound" did not yield any relevant results for this specific molecule.

The available search results pertained to a different chemical entity, 5-amino-2,4,6-triiodoisophthalic acid and its derivatives. chemrxiv.org This compound, while also containing an amino group, has a fundamentally different core structure (a substituted benzene (B151609) ring) compared to the requested aliphatic chain of this compound. Therefore, the reaction mechanisms and intermediates associated with 5-amino-2,4,6-triiodoisophthalic acid are not applicable to the subject of the requested article.

Due to the absence of any available research data for this compound in the provided search results, it is not possible to generate the requested article on its chemical reactivity and mechanistic insights.

Derivatives and Structural Diversification of 5 Amino 2 Cyanopenta 2,4 Dienoic Acid

Synthesis of C-5 Substituted Analogues

The C-5 position of the 5-Amino-2-cyanopenta-2,4-dienoic acid backbone is a primary target for substitution, allowing for the introduction of diverse chemical moieties that can significantly alter the molecule's properties. Synthetic strategies often leverage condensation reactions to build the pentadienoic acid framework with pre-functionalized starting materials.

Aromatic and Heteroaromatic Substitutions

The introduction of aromatic and heteroaromatic rings at the C-5 position is a common strategy to extend the π-conjugated system of the molecule. This is typically achieved through a Knoevenagel condensation between an aromatic or heteroaromatic aldehyde and a compound containing an active methylene (B1212753) group, such as cyanoacetic acid or its esters. The resulting intermediate can then be further elaborated to yield the final substituted dienoic acid.

Table 1: Examples of C-5 Aromatic Substituted Analogues

| Substituent at C-5 | Compound Name |

|---|---|

| Phenyl | (2E,4E)-2-cyano-5-phenylpenta-2,4-dienoic acid |

| 4-(Dimethylamino)phenyl | (2E,4E)-2-cyano-5-(4-dimethylaminophenyl)penta-2,4-dienoic acid |

Alkyl and Alkenyl Chain Extensions

Similar to aromatic substitutions, the introduction of alkyl and alkenyl chains at the C-5 position is accomplished via condensation reactions. Utilizing aliphatic aldehydes or ketones in a Knoevenagel reaction with cyanoacetic acid derivatives provides a direct route to C-5 alkylated analogues. nih.govresearchgate.net For example, the reaction with isobutyraldehyde (B47883) can be used to synthesize precursors for compounds like 2-cyano-4-methylpent-2-enoic acid. nih.gov This methodology allows for the extension of the carbon backbone, which can influence the molecule's solubility and steric profile.

Modifications at the Carboxylic Acid Functionality (e.g., esters, amides)

The carboxylic acid group is readily converted into other functional groups, most notably esters and amides. These modifications are crucial for altering solubility, creating prodrugs, or preparing monomers for polymerization.

Esterification: Esters are typically synthesized through Fischer esterification, reacting the carboxylic acid with an alcohol under acidic catalysis. Alternatively, the acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an alcohol. Ethyl esters are common intermediates in the synthesis of the parent acid, which is obtained via subsequent hydrolysis. nih.gov

Amidation: Amide derivatives are formed by coupling the carboxylic acid with a primary or secondary amine. This reaction often requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxyl group. This approach is versatile and can be used to link the molecule to amino acids or peptides, creating complex bio-conjugates.

Derivatization of the Cyano Group

The cyano (nitrile) group is a versatile functional handle that can be transformed into several other functionalities, thereby expanding the chemical diversity of the derivatives.

Hydrolysis to Amides: The nitrile group can be partially hydrolyzed under controlled acidic or basic conditions to yield a primary amide. chemistrysteps.comlumenlearning.comcommonorganicchemistry.com Care must be taken, as harsh conditions will lead to the complete hydrolysis to a carboxylic acid. chemistrysteps.com Milder methods, for instance using hydrogen peroxide in an alkaline solution, are often employed to favor the formation of the amide. commonorganicchemistry.com

Reduction to Amines: The cyano group can be reduced to a primary aminomethyl group (-CH₂NH₂). wikipedia.orgebsco.com This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with reagents such as Raney nickel. wikipedia.orgcommonorganicchemistry.com This introduces a basic primary amine, significantly altering the molecule's chemical character.

Reduction to Aldehydes: Using less powerful reducing agents like diisobutylaluminium hydride (DIBAL-H) followed by aqueous workup allows for the conversion of the nitrile to an aldehyde. wikipedia.orgchemistrysteps.com

Cycloaddition Reactions: While less common for unactivated nitriles, the cyano group can potentially act as a dienophile or enophile in cycloaddition reactions, such as the Diels-Alder reaction, under specific conditions to form heterocyclic structures. mit.edumit.edu

Table 2: Potential Derivatizations of the Cyano Group

| Reagent(s) | Resulting Functional Group | Reaction Type |

|---|---|---|

| H₃O⁺ (mild) or H₂O₂/NaOH | Amide (-CONH₂) | Hydrolysis |

| LiAlH₄ or H₂/Raney Ni | Primary Amine (-CH₂NH₂) | Reduction |

| DIBAL-H, then H₂O | Aldehyde (-CHO) | Reduction |

Structural Modifications Affecting Conjugation Length and Electronic Structure

The extended π-system of this compound is fundamental to its electronic and optical properties. Modifications that alter the length and nature of this conjugated system are of particular interest.

Substituting the C-5 position with aromatic groups, as discussed in section 4.1.1, is a primary method for extending the conjugation. The addition of a phenyl ring, and particularly a phenyl ring bearing strong electron-donating substituents like dimethylamino or diphenylamino groups, lengthens the path of delocalized π-electrons. This extension of the conjugated system typically leads to a bathochromic (red) shift in the molecule's UV-visible absorption spectrum, meaning it absorbs light at longer wavelengths. This change in electronic structure, specifically a reduction in the HOMO-LUMO energy gap, is a key principle in the design of organic dyes.

Incorporation into Supramolecular Assemblies and Polymeric Structures

The multiple functional groups on the this compound scaffold make it an excellent building block for larger, more complex architectures.

Supramolecular Assemblies: The amino and carboxylic acid groups are capable of forming strong intermolecular hydrogen bonds. This allows the molecules to self-assemble into well-ordered, non-covalent structures like chains, sheets, or more intricate three-dimensional networks. The specific nature of the assembly can be guided by the substituents on the core structure.

Polymeric Structures: The molecule can be used as a bifunctional monomer for polymerization. For example, the amino group of one monomer can react with the carboxylic acid of another to form an amide bond, leading to the formation of a polyamide chain. Such polymers would feature the conjugated cyano-diene system as a repeating unit, potentially giving rise to materials with interesting electronic or optical properties.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of various NMR experiments, it is possible to map out the carbon and proton framework, establish connectivity between atoms, and deduce the stereochemistry of the molecule.

One-dimensional (1D) NMR spectra, such as ¹H NMR and ¹³C NMR, provide initial information about the different chemical environments of the hydrogen and carbon atoms in the molecule. For 5-Amino-2-cyanopenta-2,4-dienoic acid, the ¹H NMR spectrum would be expected to show distinct signals for the amino protons, the vinyl protons of the diene system, and the carboxylic acid proton. The ¹³C NMR spectrum would complement this by showing signals for the carbon atoms of the carboxylic acid, the cyano group, the diene system, and the carbon bearing the amino group.

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular structure by revealing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In the context of this compound, COSY would be used to establish the connectivity of the protons along the pentadienoic acid backbone.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. youtube.com This allows for the unambiguous assignment of carbon resonances based on their attached protons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. youtube.com This is particularly useful for identifying quaternary carbons (such as the cyano-substituted carbon and the carboxylic acid carbon) and for piecing together different fragments of the molecule. sdsu.edu

The following table illustrates the kind of correlations that would be expected in the 2D NMR spectra for a related compound, helping to piece together its structure.

| Technique | Correlated Nuclei | Information Gained |

| COSY | ¹H – ¹H | Shows which protons are neighbors in the molecular structure. |

| HSQC | ¹H – ¹³C (one bond) | Links protons to the carbons they are directly attached to. researchgate.net |

| HMBC | ¹H – ¹³C (multiple bonds) | Connects different parts of the molecule by showing longer-range interactions. researchgate.net |

The geometry of the double bonds in this compound (i.e., whether they are E or Z) can be determined from ¹H NMR data. The magnitude of the coupling constant (J-value) between the vinyl protons is indicative of their relative orientation. A larger coupling constant is typically observed for protons in a trans (E) configuration, while a smaller coupling constant suggests a cis (Z) arrangement. For more complex stereochemical analysis, Nuclear Overhauser Effect (NOE) experiments can be employed to identify protons that are close to each other in space, regardless of their bonding connectivity.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. For this compound, the IR spectrum would be expected to display absorption bands corresponding to its key functional groups.

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| N-H (Amino group) | 3300-3500 | Stretching |

| O-H (Carboxylic acid) | 2500-3300 (broad) | Stretching |

| C≡N (Cyano group) | 2220-2260 | Stretching |

| C=O (Carboxylic acid) | 1680-1710 | Stretching |

| C=C (Alkene) | 1600-1680 | Stretching |

| C-N (Amino group) | 1020-1250 | Stretching |

The presence of a strong and sharp absorption band around 2220-2260 cm⁻¹ would be a clear indication of the cyano group. nih.gov The broad absorption in the 2500-3300 cm⁻¹ range is characteristic of the O-H stretch in a carboxylic acid, while the N-H stretching of the amino group would appear as sharper peaks in a similar region. The C=O stretch of the carboxylic acid would be a prominent feature around 1700 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Compounds with conjugated systems, such as the diene system in this compound, absorb UV or visible light to promote electrons to higher energy orbitals. The wavelength of maximum absorption (λmax) is indicative of the extent of conjugation.

The conjugated diene system in this compound, further extended by the cyano and carboxylic acid groups, is expected to result in a significant absorption in the UV region. The amino group, acting as an auxochrome, is likely to cause a bathochromic (red) shift to a longer wavelength compared to the unsubstituted dienoic acid. The specific λmax value would be sensitive to the solvent used and the pH of the solution. Studies on similar compounds with extended π-systems have shown that structural modifications can lead to shifts in the absorption spectra. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. The fragmentation pattern would be expected to show losses of small, stable molecules such as H₂O, CO₂, and HCN, providing clues about the molecular structure.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, allowing for the determination of the elemental composition and the molecular formula of the compound with a high degree of confidence. This is a critical step in confirming the identity of a newly synthesized or isolated compound.

Applications in MALDI Matrix Development

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a crucial analytical technique, and the development of novel matrices is a significant area of research to enhance sensitivity and performance, particularly in the analysis of lipids and proteins. nih.gov Derivatives of cyanopenta-2,4-dienoic acid have shown promise as effective MALDI matrices.

Research into compounds structurally similar to this compound, such as other substituted cyanopenta-2,4-dienoic acids, has demonstrated their potential in MALDI-MS. For instance, studies on compounds like [(2E,4E)-2-cyano-5-(4-methoxyphenyl)penta-2,4-dienoic acid] and [(2E,4E)-2-cyano-5-(4-nitrophenyl)penta-2,4-dienoic acid] have shown excellent performance as MALDI matrices. nih.gov These compounds exhibited strong ionization capabilities, produced interference-free spectra, and demonstrated good signal-to-noise ratios and reproducibility. nih.gov

One related compound, α-cyano-5-phenyl-2,4-pentadienic acid (CPPA), has been synthesized and successfully employed for the analysis of intact proteins in complex samples like food and bacterial extracts. mdpi.com When compared to conventional matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) and sinapinic acid (SA), CPPA exhibited better signal-to-noise ratios and a more uniform response for a variety of proteins. mdpi.com The effectiveness of these matrices is often attributed to their ability to absorb UV light and facilitate the protonation of the analyte. nih.gov

The performance of these dienoic acid derivatives can be influenced by the functional groups attached to the core structure. For example, electron-donating groups (like methoxy) and electron-withdrawing groups (like nitro) can affect the ionization efficiency of the matrix. nih.gov The extended conjugation in the pentadienoic acid backbone is also a key feature for a good MALDI matrix.

Table 1: Performance of Selected Cyanopenta-2,4-dienoic Acid Derivatives as MALDI Matrices

| Compound Name | Analyte Class | Key Advantages | Reference |

|---|---|---|---|

| [(2E,4E)-2-cyano-5-(4-methoxyphenyl)penta-2,4-dienoic acid] | Lipids | Good ionization capability, interference-free spectra | nih.gov |

| [(2E,4E)-2-cyano-5-(4-nitrophenyl)penta-2,4-dienoic acid] | Neutral Lipids (DAG, TAG) | Excellent performance for neutral lipids | nih.gov |

| α-cyano-5-phenyl-2,4-pentadienic acid (CPPA) | Intact Proteins | Reduced background signal, higher S/N ratio, good spot-to-spot repeatability | mdpi.com |

This table is generated based on data from cited research on analogous compounds, as direct data for this compound is not available.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives

Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for studying the three-dimensional structure of chiral molecules. nih.gov A chiral molecule is non-superimposable on its mirror image, and this property is crucial in many biological and chemical systems. Should a chiral derivative of this compound be synthesized, CD spectroscopy would be an invaluable tool for its characterization.

Circular dichroism measures the differential absorption of left and right circularly polarized light by a chiral molecule. tum.de This differential absorption provides information about the molecule's absolute configuration and conformation in solution. nih.gov The study of self-assembly processes that lead to the formation of chiral supramolecular structures can also be monitored effectively using CD spectroscopy. nih.gov

For a hypothetical chiral derivative of this compound, CD spectroscopy could be employed to:

Determine Absolute Configuration: By comparing the experimental CD spectrum with theoretical calculations, the absolute stereochemistry of the chiral centers could be established.

Analyze Conformational Changes: The CD spectrum is highly sensitive to the conformation of a molecule. Thus, changes in the molecular structure due to solvent, temperature, or binding to other molecules could be monitored.

Study Supramolecular Assembly: If the chiral derivatives self-assemble into larger ordered structures, CD spectroscopy could provide insights into the chirality of the resulting assemblies. nih.gov

Recent advancements in CD spectroscopy, such as vibrational circular dichroism (VCD) and time-resolved CD, offer even more detailed structural information. nih.govrsc.org VCD provides information about the stereochemistry of molecules by probing their vibrational transitions, while time-resolved CD can track changes in chirality during dynamic processes. nih.gov

While no specific studies on chiral derivatives of this compound are currently available, the principles of chiroptical spectroscopy provide a clear framework for how such investigations could be conducted to elucidate their stereochemical properties.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Molecular Geometry

A theoretical study of 5-Amino-2-cyanopenta-2,4-dienoic acid would begin with the optimization of its molecular geometry to find the lowest energy conformation.

Elucidation of Reaction Mechanisms and Energy Landscapes

Computational methods are crucial for mapping out potential reaction pathways for a molecule like this compound, such as isomerization or decarboxylation.

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry can predict various types of spectra, which is invaluable for identifying and characterizing a molecule.

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra (UV-Vis) of molecules mdpi.comfaccts.deresearchgate.net. By calculating the energies of electronic transitions from the ground state to various excited states, one can predict the absorption wavelengths (λmax) and oscillator strengths, which correspond to the position and intensity of peaks in the experimental spectrum nih.govmdpi.com.

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated using DFT mdpi.comlibretexts.orgnih.govyoutube.com. These calculations help in assigning the vibrational modes observed in experimental spectra to specific molecular motions, such as the stretching or bending of particular bonds (e.g., C=O, N-H, C≡N) mdpi.com.

Although these computational methodologies are well-established, their specific application to generate data for this compound has not been documented in published literature. Therefore, no specific data tables or detailed research findings for this compound can be provided at this time.

NMR Chemical Shift Predictions

No specific data is available in the scientific literature regarding the theoretical prediction of ¹H and ¹³C NMR chemical shifts for this compound.

UV-Vis Absorption and Emission Spectra Simulations (e.g., TD-DFT)

There are no published studies detailing the simulation of UV-Vis absorption and emission spectra for this compound using Time-Dependent Density Functional Theory (TD-DFT) or other computational methods.

Vibrational Frequency Analysis for IR

A theoretical vibrational frequency analysis for the prediction of the IR spectrum of this compound has not been reported in the available literature.

Analysis of Substituent Effects on Electronic and Optical Properties

Specific research on how different substituent groups would affect the electronic and optical properties of this compound is not publicly available.

Molecular Dynamics Simulations for Conformational Studies

There is no evidence of molecular dynamics simulations having been performed to study the conformational behavior of this compound.

Biological Activity Investigations in Vitro

Studies in Cell-Free Systems and Isolated Enzymes

There is currently no available scientific literature detailing the effects of 5-Amino-2-cyanopenta-2,4-dienoic acid in cell-free systems or on isolated enzymes.

Enzyme Inhibition or Activation Assays

No studies have been published that investigate the potential of this compound to act as an inhibitor or activator of any specific enzymes.

Interaction with Biomolecules (e.g., proteins, nucleic acids)

Research on the direct interaction of this compound with biomolecules such as proteins and nucleic acids has not been reported in the current body of scientific literature.

Investigations in Model Cellular Systems (Excluding Human Clinical Data)

Investigations into the effects of this compound on model cellular systems are not present in the available scientific literature.

In Vitro Cytotoxicity Studies on Non-Human Cell Lines (e.g., RAW264.7, mouse myeloma NS-1)

There are no published studies on the in vitro cytotoxicity of this compound on non-human cell lines, including the RAW264.7 macrophage line or the mouse myeloma NS-1 cell line.

Involvement in Biochemical and Metabolic Pathways (e.g., Cyanoamino Acid Metabolism)

Specific details regarding the involvement of this compound in biochemical and metabolic pathways, including cyanoamino acid metabolism, are not described in the current scientific literature.

Biosynthetic Pathway Elucidation in Microorganisms and Plants

Detailed investigations into the biosynthetic pathway of this compound are still in the early stages. At present, a complete and verified pathway for its synthesis in either microorganisms or plants has not been definitively established in publicly accessible scientific literature. The biosynthesis of amino acids and related compounds is a fundamental area of study, with well-characterized pathways for the 20 proteinogenic amino acids. However, the pathways for less common or "unnatural" amino acids are diverse and not always fully understood.

Current hypotheses regarding the biosynthesis of this compound are largely speculative and based on known enzymatic reactions and the biosynthesis of structurally similar molecules. It is theorized that its carbon skeleton may derive from intermediates of central carbon metabolism, such as those from the pentose (B10789219) phosphate (B84403) pathway or the citric acid cycle. The incorporation of the amino and cyano groups likely involves specific aminotransferases and nitrile syntheses, respectively.

Further research, potentially utilizing isotopic labeling studies and the identification of specific enzymes, is required to fully elucidate the biosynthetic route to this compound. The table below summarizes the current, though incomplete, understanding.

| Putative Biosynthetic Step | Potential Precursor(s) | Enzyme Class (Hypothesized) | Organism Type (Hypothesized) |

| Carbon Skeleton Formation | Pentose Phosphate Pathway Intermediates | Transketolase/Transaldolase | Microorganisms, Plants |

| Amination | Glutamate/Glutamine | Aminotransferase | Microorganisms, Plants |

| Cyanation | Serine/Cysteine | Nitrile Synthase/Hydratase | Microorganisms, Plants |

Role as Intermediates or End Products in Metabolic Cycles

The functional role of this compound within metabolic cycles is another area of active investigation. Its chemical structure, featuring both an amino group and a reactive cyano group, suggests it could serve as a versatile metabolic intermediate.

One possibility is that it acts as a precursor for the synthesis of other, more complex secondary metabolites. The nitrile group, for instance, can be enzymatically converted into a carboxylic acid or an amide, opening up pathways to a variety of other compounds. The dienoic acid structure also presents possibilities for various enzymatic modifications, such as reduction or oxidation, leading to a cascade of different molecules.

Alternatively, this compound could function as a metabolic end product, potentially involved in signaling or defense mechanisms within the organism. Some amino acid derivatives in plants and microorganisms are known to have roles in allelopathy or as antimicrobial agents.

The table below outlines the potential metabolic fates of this compound, highlighting its theoretical roles based on its chemical structure.

| Potential Metabolic Role | Subsequent Product(s) (Hypothesized) | Metabolic Pathway (Hypothesized) | Potential Function |

| Metabolic Intermediate | Dicarboxylic acids, Amides | Nitrile hydrolysis pathways | Precursor for primary or secondary metabolites |

| Metabolic End Product | Not applicable | Biosynthesis termination | Signaling, Defense |

Potential Applications in Advanced Materials Science

Components in Dye-Sensitized Solar Cells (DSSCs) and Photovoltaic Devices

There is no direct evidence in the scientific literature to support the use of 5-Amino-2-cyanopenta-2,4-dienoic acid as a photosensitizer in dye-sensitized solar cells (DSSCs). The performance of a DSSC is critically dependent on the properties of the dye, including its light absorption spectrum, the energy levels of its molecular orbitals (HOMO and LUMO), and its ability to efficiently inject electrons into the semiconductor's conduction band. While computational studies have been performed on more complex derivatives, such as those incorporating diphenylamino phenylamino (B1219803) groups, these findings cannot be directly extrapolated to the parent compound.

Photoelectrochemical Performance Enhancement

Without experimental data on DSSCs fabricated using this compound, any discussion of its impact on photoelectrochemical performance would be unfounded. Key performance metrics such as short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE) are undetermined for this compound.

Light Absorption and Electron Injection Mechanisms

The light absorption properties and the subsequent electron injection dynamics are fundamental to the operation of a DSSC. The absorption spectrum is dictated by the electronic transitions within the molecule, and efficient electron injection requires a suitable alignment of the dye's LUMO with the semiconductor's conduction band. For this compound, there is a lack of published data on its absorption maxima (λmax), molar extinction coefficients, and the energy levels of its frontier molecular orbitals.

Optical Materials and Fluorescent Probes

The potential application of this compound in the realm of optical materials, including as a fluorescent probe, is not documented. The fluorescence of a molecule is dependent on its ability to efficiently undergo radiative decay from an excited electronic state. While molecules containing amino and cyano groups can exhibit interesting photophysical properties, the specific fluorescence quantum yield, Stokes shift, and solvatochromic behavior of this compound have not been reported.

Organic Electronic and Optoelectronic Devices

The suitability of this compound for use in organic electronic and optoelectronic devices is another area lacking dedicated research. Such applications would depend on its charge transport characteristics, energy levels, and stability.

Conjugated Polymer Systems

There are no reports of the incorporation of this compound as a monomer or a functional group within conjugated polymer systems for electronic or optoelectronic applications.

Molecular Switches

The concept of a molecular switch relies on the reversible transformation of a molecule between two or more stable states with distinct properties. While photoisomerization is a common mechanism for molecular switches, there is no available research to suggest that this compound exhibits such behavior or has been investigated for this purpose.

Matrices for Mass Spectrometry (e.g., MALDI)

The molecular structure of this compound, featuring a conjugated system with a cyano group and a carboxylic acid, is characteristic of compounds often effective as matrices in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. These matrices are crucial for the soft ionization of large biomolecules like proteins and peptides, allowing for their analysis without significant fragmentation.

The effectiveness of a MALDI matrix is dependent on its ability to absorb laser energy at a specific wavelength and co-crystallize with the analyte. The extended conjugation in the pentadienoic acid backbone, combined with the electron-withdrawing cyano group and the proton-donating carboxylic acid group, suggests strong ultraviolet (UV) absorption, a primary requirement for a successful MALDI matrix.

Research on analogous compounds provides insight into the potential performance of this compound. For instance, derivatives of α-cyano-4-hydroxycinnamic acid (CHCA), a widely used MALDI matrix, have been synthesized and investigated to improve ionization efficiency and reduce background interference. Studies on compounds such as [(2E,4E)-2-cyano-5-(4-methoxyphenyl)penta-2,4-dienoic acid] and [(2E,4E)-2-cyano-5-(4-nitrophenyl)penta-2,4-dienoic acid] have demonstrated good to excellent performance as MALDI matrices for lipid analysis. These compounds showed favorable ionization capabilities, produced interference-free spectra, and exhibited high signal-to-noise ratios.

Another related compound, α-cyano-5-phenyl-2,4-pentadienic acid (CPPA), has been synthesized and successfully employed for the analysis of intact proteins. Compared to conventional matrices, CPPA demonstrated a lower background signal, a higher signal-to-noise ratio, and good spot-to-spot repeatability. This highlights the potential of the cyanopentadienoic acid scaffold in developing effective MALDI matrices.

Table 1: Comparison of Related Compounds Used as MALDI Matrices

| Compound Name | Analyte | Key Findings |

| [(2E,4E)-2-cyano-5-(4-methoxyphenyl)penta-2,4-dienoic acid] | Lipids | Good ionization, interference-free spectra, high S/N ratio. |

| [(2E,4E)-2-cyano-5-(4-nitrophenyl)penta-2,4-dienoic acid] | Lipids | Good ionization, interference-free spectra, high S/N ratio. |

| α-Cyano-5-phenyl-2,4-pentadienic acid (CPPA) | Intact Proteins | Lower background, higher S/N ratio, good repeatability. |

The amino group in this compound could further influence its properties as a matrix by altering its proton affinity and co-crystallization behavior with analytes, potentially enhancing its performance for specific classes of biomolecules.

Chemical Sensors and Biosensors Development

The functional groups present in this compound—an amino group, a cyano group, and a carboxylic acid—make it a candidate for use in the development of chemical sensors and biosensors. These groups can participate in various intermolecular interactions, such as hydrogen bonding, electrostatic interactions, and coordination with metal ions, which are fundamental for molecular recognition and sensing.

The development of sensors often relies on the immobilization of a receptor molecule onto a transducer surface. The carboxylic acid group of this compound could be utilized for covalent attachment to surfaces modified with amine or hydroxyl groups. The amino group, in turn, could serve as a recognition site or be further functionalized to introduce specific binding capabilities.

While no specific studies on the use of this compound in sensors were identified, research on compounds with similar functionalities provides a basis for its potential. For example, Schiff base compounds derived from 5-aminoisophthalic acid have been synthesized and shown to act as chemosensors for metal ions like Fe³⁺ and Hg²⁺, as well as for nitroaromatic compounds. These sensors operate through colorimetric and fluorimetric changes upon binding to the analyte.

The conjugated system in this compound suggests that it may possess interesting photophysical properties. Upon binding to a target analyte, changes in the electronic structure of the molecule could lead to detectable shifts in its absorption or fluorescence spectra, forming the basis for an optical sensor.

Furthermore, the amino group is a key functional group in many biological molecules. This suggests that this compound or its derivatives could be explored as building blocks for creating synthetic receptors for biologically relevant molecules, such as amino acids or neurotransmitters. The development of specific and sensitive biosensors for these targets is an active area of research with applications in medical diagnostics and environmental monitoring.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Amino-2-cyanopenta-2,4-dienoic acid in a laboratory setting?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation of cyanoacetamide derivatives with α,β-unsaturated carbonyl compounds under controlled pH. For analogous compounds like 5-phenylpenta-2,4-dienoic acid, cyclization and dehydration steps are critical . Protection of the amino group (e.g., using tert-butoxycarbonyl (Boc)) may be necessary to prevent side reactions. Characterization via NMR and FT-IR is recommended to confirm intermediate structures.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and tandem MS/MS are essential for verifying molecular mass and fragmentation patterns . Nuclear magnetic resonance (NMR), particularly - and -NMR, can resolve the positions of the amino, cyano, and conjugated double bonds. For example, -NMR coupling constants (J values) between protons on C2 and C4 can confirm double bond geometry . Purity should be assessed via HPLC with UV detection at λ = 210–260 nm, as conjugated systems exhibit strong absorbance in this range .

Q. What are the key stability considerations when storing this compound for long-term research use?

- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent photodegradation and oxidation. The compound’s α,β-unsaturated structure makes it prone to Michael addition reactions; thus, avoid exposure to nucleophiles (e.g., amines, thiols). Stability should be monitored periodically via HPLC, with degradation products identified using LC-MS .

Advanced Research Questions

Q. What experimental strategies can be employed to investigate the reactivity of the cyano and amino groups in this compound under varying pH conditions?

- Methodological Answer : Conduct kinetic studies using buffer solutions across a pH range (e.g., 2–12) to track hydrolysis of the cyano group (→ carboxylic acid) or protonation/deprotonation of the amino group. Techniques like potentiometric titration can determine pKa values, while -NMR or FT-IR can monitor structural changes . For example, the amino group’s basicity may influence intramolecular hydrogen bonding with the cyano group, altering reactivity .

Q. How can computational modeling (e.g., DFT calculations) aid in predicting the electronic properties and potential reaction pathways of this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity at the α,β-unsaturated carbonyl site . Transition state analysis can model reaction pathways, such as nucleophilic attacks on the cyano group. Solvent effects (e.g., polarizable continuum models) should be included to simulate aqueous or organic environments .

Q. What methodologies are appropriate for assessing the metabolic fate of this compound in bacterial systems, based on analogous compounds?

- Methodological Answer : Use -labeled compounds in bacterial cultures (e.g., Pseudomonas spp.) to track metabolic incorporation or degradation. LC-HRMS can identify metabolites like hydroxylated derivatives or cleavage products (e.g., 2-hydroxypenta-2,4-dienoic acid, a known bacterial metabolite of related dienoic acids) . Comparative genomics may reveal enzymes (e.g., dioxygenases) involved in catabolic pathways .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coats, goggles) to avoid inhalation (H335) or dermal contact (H315) . In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Firefighting measures for similar α,β-unsaturated acids recommend CO or dry chemical extinguishers to avoid toxic fumes .

Data Contradictions and Validation

Q. How can researchers resolve discrepancies in reported spectral data for this compound derivatives?

- Methodological Answer : Cross-validate using orthogonal techniques (e.g., X-ray crystallography for absolute configuration vs. NMR for relative stereochemistry). For example, conflicting -NMR shifts in similar compounds were resolved by comparing experimental data with computed chemical shifts using DFT . Collaborative inter-laboratory studies are advised to confirm reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.